2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of various fluorinated pyrimidine derivatives .
Mode of Action
It is used as a building block in the synthesis of various compounds, suggesting it interacts with other molecules to form new compounds .
Biochemical Pathways
It is known to be involved in the synthesis of fluorinated pyrimidine derivatives, which can potentially inhibit various biochemical pathways .
Action Environment
The compound is a liquid at room temperature and is stored at 2-8°C . Environmental factors such as temperature and storage conditions can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
It is known to interact with various enzymes or cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins
Subcellular Localization
It is known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine typically involves a two-step process. The first step is the trifluoromethylation of uracil to form trifluoromethyl uracil. This is followed by chlorination to introduce the chlorine atoms at the 2 and 4 positions of the pyrimidine ring . The reaction conditions often involve the use of gaseous trifluoromethyl iodide (CF3I) as the trifluoromethylation reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and boronic acids as reagents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products are diarylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Biological Activity
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (often abbreviated as 5-TFP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
5-TFP is a pyrimidine derivative characterized by the presence of both chlorine and trifluoromethyl groups. This structural configuration imparts unique chemical properties that enhance its biological activity. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases .
Biological Activities
The biological activities of 5-TFP can be categorized into several key areas:
1. Antimicrobial Activity
- Bacterial Inhibition : 5-TFP has shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. Minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.5–1.0 μg/mL against drug-resistant tuberculosis strains .
- Antifungal Properties : Research indicates that pyrimidine derivatives exhibit strong antifungal activity against Candida albicans and other fungal pathogens. The compound has demonstrated MIC values significantly lower than standard antifungal agents .
2. Anti-inflammatory Effects
- 5-TFP has been evaluated for its anti-inflammatory potential, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating significant efficacy in reducing inflammatory mediators such as prostaglandin E2 and nitric oxide .
3. Anticancer Activity
- The compound's ability to inhibit tumor cell proliferation has been documented in various studies. It acts on multiple cancer cell lines, showing effectiveness in inducing apoptosis and inhibiting cell cycle progression .
The mechanisms underlying the biological activities of 5-TFP are multifaceted:
- Enzyme Inhibition : The compound primarily exerts its effects through the inhibition of key enzymes involved in inflammation and microbial metabolism.
- DNA Interaction : As a pyrimidine analog, it can interfere with nucleic acid synthesis, which is critical for the replication of both bacterial and cancerous cells .
- Signal Transduction Pathways : Research suggests that 5-TFP may modulate various signaling pathways involved in inflammation and cell growth, contributing to its therapeutic effects .
Case Studies
Several studies have highlighted the efficacy of 5-TFP:
- Antimicrobial Efficacy : A study evaluated the activity of 5-TFP derivatives against resistant bacterial strains, revealing potent activity with MIC values ranging from 0.8 to 6.25 μg/mL against E. coli and S. aureus .
- In Vivo Anti-inflammatory Activity : In animal models, compounds derived from 5-TFP exhibited significant reductions in edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .
Data Tables
The following table summarizes the pharmacological profiles of selected studies involving 5-TFP:
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUEHMBFUJKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382283 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3932-97-6 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,4-Dichloro-5-(trifluoromethyl)pyrimidine reacts with 1H-pyrazole?
A1: The reaction of this compound with 1H-pyrazole results in two structural isomers. These isomers are formed in a 1:1 ratio and can be separated using chromatography. The research paper focuses on characterizing the first eluted isomer, confirming that the 1H-pyrazolyl group substitutes at position 4 of the this compound ring [].
Q2: What is the structural conformation of the 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine isomer described in the paper?
A2: The characterized isomer, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, exhibits a nearly planar structure. Excluding the fluorine atoms, the molecule shows a mean deviation of 0.034 Å from the least-squares plane calculated through all non-hydrogen and non-fluorine atoms. The pyrimidine ring displays an alternating bond angle pattern, with three angles (including those at the nitrogen atoms) being smaller and the remaining three larger than 120° [].
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